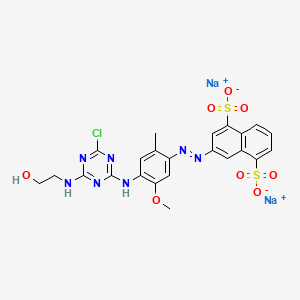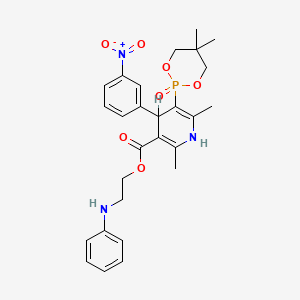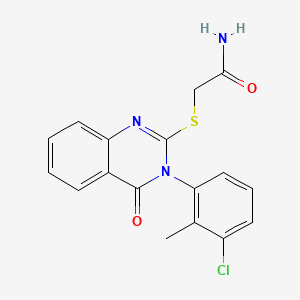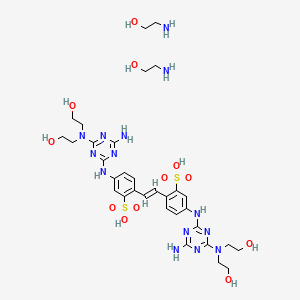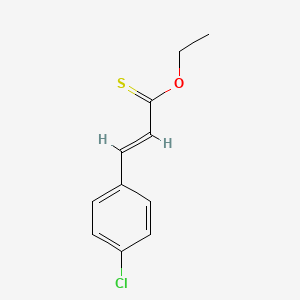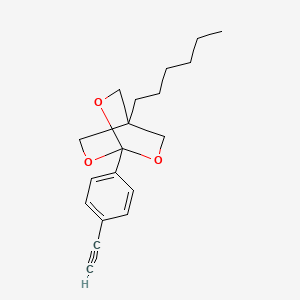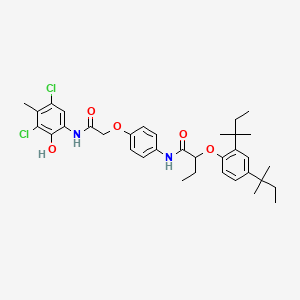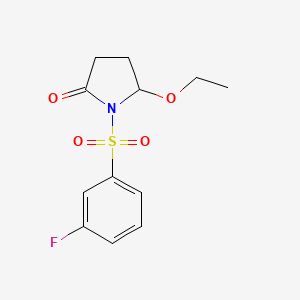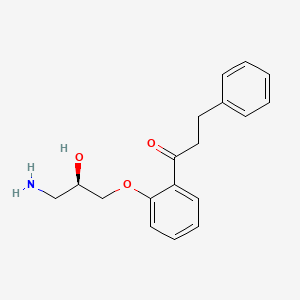
N-Depropylpropafenone, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Depropylpropafenone is typically synthesized through the biotransformation of propafenone. The primary enzymes involved in this process are CYP3A4 and CYP1A2, which catalyze the N-dealkylation of propafenone to form N-Depropylpropafenone . The reaction conditions for this biotransformation include the presence of these enzymes and appropriate cofactors in a suitable biological medium.
Industrial Production Methods
Industrial production of N-Depropylpropafenone involves the use of bioreactors where propafenone is subjected to enzymatic reactions under controlled conditions. The process ensures high yield and purity of the compound, making it suitable for further applications in research and medicine .
Analyse Chemischer Reaktionen
Types of Reactions
N-Depropylpropafenone undergoes various chemical reactions, including:
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH, and the presence of catalysts to facilitate the reactions .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-Depropylpropafenone has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of metabolic pathways and enzyme kinetics.
Biology: It is used in the study of cellular processes and the effects of metabolites on cell function.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and effects of propafenone and its metabolites.
Industry: It is used in the development of new drugs and therapeutic agents
Wirkmechanismus
N-Depropylpropafenone exerts its effects by interacting with various molecular targets and pathways. It primarily acts as a sodium channel blocker, reducing the influx of sodium ions into cardiac cells. This action stabilizes the myocardial membranes and reduces excitability, thereby preventing arrhythmias . The compound also exhibits some beta-blocking activity, contributing to its overall antiarrhythmic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Depropylpropafenone include:
Propafenone: The parent compound from which N-Depropylpropafenone is derived.
5-Hydroxypropafenone: Another metabolite of propafenone with similar antiarrhythmic properties.
Desethylamiodarone: A metabolite of amiodarone with similar electrophysiologic effects.
Uniqueness
N-Depropylpropafenone is unique in its specific metabolic pathway and its distinct electrophysiologic effects. While it shares some properties with its parent compound and other metabolites, its specific interactions with sodium channels and its beta-blocking activity make it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
138584-25-5 |
|---|---|
Molekularformel |
C18H21NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
1-[2-[(2R)-3-amino-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C18H21NO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13,19H2/t15-/m1/s1 |
InChI-Schlüssel |
HIGKMVIPYOFHBP-OAHLLOKOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC[C@@H](CN)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12724044.png)
